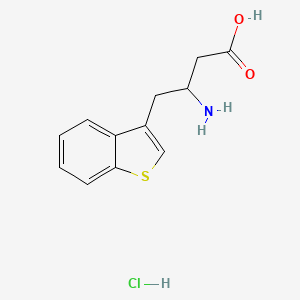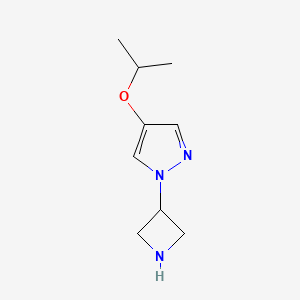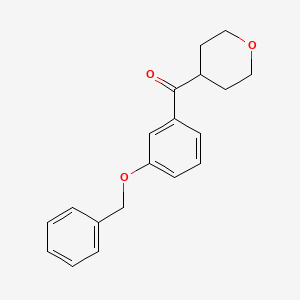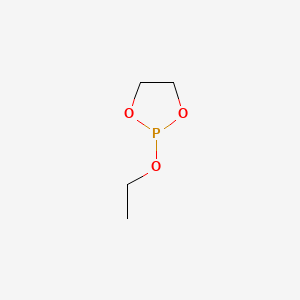
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorosulfonyl group and a trifluoromethoxy group attached to a benzoate moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto a benzoate backbone. One common method involves the reaction of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Major Products
Substitution: Various sulfonamide or sulfonate esters.
Reduction: Sulfonamide derivatives.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of chlorosulfonyl, leading to different reactivity patterns.
Uniqueness
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is unique due to the presence of both chlorosulfonyl and trifluoromethoxy groups, which confer distinct reactivity and functionalization potential, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H6ClF3O5S |
|---|---|
Peso molecular |
318.65 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(19(10,15)16)4-7(6)18-9(11,12)13/h2-4H,1H3 |
Clave InChI |
IKEVURCCPQHHLG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)





![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)

